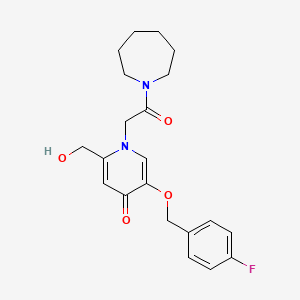

1-(2-(azepan-1-yl)-2-oxoethyl)-5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)pyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-[2-(azepan-1-yl)-2-oxoethyl]-5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4/c22-17-7-5-16(6-8-17)15-28-20-12-24(18(14-25)11-19(20)26)13-21(27)23-9-3-1-2-4-10-23/h5-8,11-12,25H,1-4,9-10,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZPVPXBYPOMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(azepan-1-yl)-2-oxoethyl)-5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)pyridin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in modulating receptor functions and therapeutic applications. This article explores its biological activity, focusing on its interactions with the melanocortin-5 receptor (MC5R), as well as its implications in treating various conditions.

Chemical Structure

The compound can be described structurally as follows:

- Molecular Formula : C18H22FN3O3

- Molecular Weight : 357.39 g/mol

The primary mechanism of action for this compound is its ability to modulate the activity of the melanocortin-5 receptor (MC5R) . This receptor is involved in various physiological processes, including energy homeostasis, inflammation, and skin pigmentation. The modulation of MC5R can influence conditions such as acne, seborrhea, and inflammatory diseases.

1. Melanocortin-5 Receptor Modulation

Research indicates that this compound acts as an antagonist of MC5R, which may be beneficial in treating conditions where downregulation of this receptor is desired. For instance, studies have shown that antagonism of MC5R can lead to reduced inflammation and improved skin conditions such as seborrheic dermatitis and acne .

2. Antitumor Activity

Preliminary studies suggest that the compound may exhibit antitumor properties. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro, indicating potential applicability in cancer therapy. The exact pathways through which it exerts these effects are under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

- Case Study 1 : A clinical trial evaluating a related compound showed significant improvement in acne symptoms among participants after 12 weeks of treatment, attributed to the modulation of MC5R activity.

- Case Study 2 : In a preclinical model of inflammatory disease, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity for MC5R. For example, modifications to the azepane ring structure have shown promise in increasing receptor binding affinity and improving pharmacokinetic properties.

| Study | Findings | Implications |

|---|---|---|

| Study A | Inhibition of MC5R leads to reduced acne lesions | Potential treatment for acne |

| Study B | Antitumor activity observed in cell lines | Possible cancer therapeutic agent |

| Study C | Anti-inflammatory effects in animal models | Treatment for inflammatory skin conditions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinone Core

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Cyclocondensation Approach

Source demonstrates that treatment of β-keto esters with HCl in methanol facilitates cyclization to dihydropyridinones. For example, 6-methoxy-2-phenyl-2,3-dihydropyridin-4(1H)-one was synthesized via HCl-mediated cyclization of a β-keto ester precursor. Adapting this method, the hydroxymethyl group at position 2 could be introduced by reducing a pre-installed ester (e.g., methyl carboxylate) using LiAlH4 or NaBH4.

Regioselective Functionalization of the Pyridinone Core

Introduction of the (4-Fluorobenzyl)oxy Group at Position 5

The 5-((4-fluorobenzyl)oxy) substituent is optimally introduced via Williamson ether synthesis . A hydroxyl group at position 5 reacts with 4-fluorobenzyl bromide under basic conditions (K2CO3, DMF, 60°C). Source reports similar transformations, such as the synthesis of 3-(benzyloxy)-2-methylpyridin-4(1H)-one, achieving yields >70%.

Key Considerations :

Installation of the Hydroxymethyl Group at Position 2

Source identifies 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a structurally analogous compound, synthesized via reduction of a cyano or ester group. For the target molecule, a methyl carboxylate intermediate could be reduced using LiAlH4, as demonstrated in Source for analogous dihydropyridinones.

Incorporation of the 2-(Azepan-1-yl)-2-oxoethyl Moiety at Position 1

Amide Coupling Strategies

The 2-(azepan-1-yl)-2-oxoethyl group is introduced via amide bond formation between a primary amine on the pyridinone and 2-chloro-1-(azepan-1-yl)ethan-1-one. Source details similar carboxamide formations using EDCI/HOBt coupling reagents, achieving yields of 60–85% for pyridone derivatives.

Alternative Route :

- Reacting the pyridinone’s amine with azepane-1-carbonyl chloride in the presence of triethylamine (CH2Cl2, 0°C to RT).

Optimization and Analytical Validation

Reaction Conditions and Yields

Q & A

Q. What are the critical challenges in synthesizing this compound with high purity, and how can they be methodologically addressed?

Answer: Synthesis challenges include controlling regioselectivity during the introduction of the 4-fluorobenzyloxy group and preventing hydrolysis of the hydroxymethyl moiety. Key strategies involve:

- Temperature and solvent optimization : Use anhydrous solvents (e.g., DMF or THF) under inert gas to minimize side reactions .

- Stepwise protection/deprotection : Protect the hydroxymethyl group with a silyl ether (e.g., TBSCl) before introducing the azepane-containing fragment .

- Purification via preparative HPLC : Employ gradient elution with a C18 column and ammonium acetate buffer (pH 6.5) to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions, particularly the 4-fluorobenzyloxy group (δ ~4.8–5.2 ppm for –OCH–) and azepane carbonyl (δ ~165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (<2 ppm error) using ESI+ mode .

- Single-crystal X-ray diffraction : Resolve ambiguous stereochemistry; prepare crystals via slow evaporation in ethanol/water (7:3) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in target validation studies?

Answer: Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Dose-response profiling : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm specificity .

- Theoretical alignment : Use molecular docking to correlate bioactivity with binding affinity to hypothesized targets (e.g., kinase domains) .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET prediction : Apply tools like SwissADME to estimate solubility (LogP <3), cytochrome P450 interactions, and blood-brain barrier permeability .

- Molecular Dynamics (MD) simulations : Model interactions with serum albumin to predict plasma protein binding and half-life .

- Toxicity screening : Use ProTox-II to flag potential hepatotoxicity or mutagenicity risks based on structural alerts (e.g., pyridinone core) .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cell lines to identify dysregulated pathways .

- Chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays to capture binding partners .

- CRISPR-Cas9 knockout : Validate target relevance by knocking out candidate genes (e.g., kinases) and assessing resistance .

Methodological Notes

- Data reproducibility : Include triplicate measurements and positive/negative controls in all assays .

- Structural analogs : Compare results with derivatives lacking the 4-fluorobenzyl group to isolate functional group contributions .

- Ethical compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly for fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.